molecular formula C31H34N8O3 B12404132 Menin-MLL inhibitor 21 CAS No. 2448172-22-1

Menin-MLL inhibitor 21

Cat. No.: B12404132
CAS No.: 2448172-22-1
M. Wt: 566.7 g/mol
InChI Key: CPRLHPSXWZTPMC-XMMPIXPASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Menin-MLL inhibitor 21 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the binding affinity and selectivity for the menin-MLL interaction. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure the compound meets regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Menin-MLL inhibitor 21 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

Menin-MLL inhibitor 21 has a wide range of scientific research applications, including:

Mechanism of Action

Menin-MLL inhibitor 21 exerts its effects by binding to the menin protein and preventing its interaction with MLL fusion proteins. This disruption inhibits the oncogenic activity of MLL fusion proteins, leading to the downregulation of target genes involved in cell proliferation and survival. The molecular targets and pathways involved include the inhibition of histone methylation and the modulation of gene expression patterns associated with leukemia .

Comparison with Similar Compounds

Menin-MLL inhibitor 21 is unique in its high affinity and selectivity for the menin-MLL interaction. Similar compounds include:

These compounds share the common goal of targeting the menin-MLL interaction but differ in their chemical structures, binding affinities, and pharmacokinetic properties. This compound stands out due to its unique structural features and optimized drug-like properties .

Properties

CAS No.

2448172-22-1

Molecular Formula

C31H34N8O3

Molecular Weight

566.7 g/mol

IUPAC Name

N-[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]-4-[[(3R)-3-(prop-2-enoylamino)piperidin-1-yl]methyl]pyridine-2-carboxamide

InChI

InChI=1S/C31H34N8O3/c1-2-28(40)35-24-4-3-11-38(19-24)18-21-9-10-32-27(16-21)31(41)36-23-7-5-22(6-8-23)26-17-25-29(37-26)33-20-34-30(25)39-12-14-42-15-13-39/h2,5-10,16-17,20,24H,1,3-4,11-15,18-19H2,(H,35,40)(H,36,41)(H,33,34,37)/t24-/m1/s1

InChI Key

CPRLHPSXWZTPMC-XMMPIXPASA-N

Isomeric SMILES

C=CC(=O)N[C@@H]1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6

Canonical SMILES

C=CC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6

Origin of Product

United States

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